Cas no 20422-13-3 (1-benzylazepane)

1-Benzylazepane is a heterocyclic organic compound featuring a seven-membered azepane ring substituted with a benzyl group. This structure imparts versatility in synthetic chemistry, particularly as a building block for pharmaceuticals and agrochemicals. The compound's rigid yet flexible scaffold allows for selective functionalization, making it valuable in the development of bioactive molecules. Its stability under various reaction conditions enhances its utility in multi-step syntheses. Additionally, the benzyl moiety offers opportunities for further derivatization, enabling tailored modifications for specific applications. 1-Benzylazepane is commonly employed in medicinal chemistry research, where its framework serves as a core structure for designing ligands and intermediates with potential biological activity.
1-benzylazepane structure
1-benzylazepane structure
Product Name:1-benzylazepane
CAS No:20422-13-3
MF:C13H19N
MW:189.29666352272
CID:1397577
PubChem ID:10954328
Update Time:2025-08-04

1-benzylazepane Chemical and Physical Properties

Names and Identifiers

    • 1-benzylazepane
    • 1H-Azepine, hexahydro-1-(phenylmethyl)-
    • LogP
    • PTIVSZNNOUZBKM-UHFFFAOYSA-N
    • EN300-726332
    • 20422-13-3
    • DTXSID40449611
    • AKOS005427169
    • CS-0259209
    • SCHEMBL8327
    • F83357
    • STK283925
    • N-benzylperhydroazepine
    • Inchi: 1S/C13H19N/c1-2-7-11-14(10-6-1)12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2
    • InChI Key: PTIVSZNNOUZBKM-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC=CC=2)CCCCCC1

Computed Properties

  • Exact Mass: 189.15187
  • Monoisotopic Mass: 189.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • PSA: 3.24

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Additional information on 1-benzylazepane

Professional Introduction to Compound with CAS No. 20422-13-3 and Product Name: 1-benzylazepane

1-benzylazepane, identified by the Chemical Abstracts Service Number (CAS No.) 20422-13-3, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure, featuring a benzyl group attached to an azepane ring, has garnered considerable attention due to its unique chemical properties and potential applications in drug development. The azepane core, a seven-membered lactam derivative, contributes to the compound's stability and reactivity, making it a valuable scaffold for synthesizing bioactive molecules.

The 1-benzylazepane structure exhibits notable pharmacological characteristics that make it an attractive candidate for further investigation. Its benzyl substituent enhances the compound's solubility and bioavailability, which are critical factors in drug formulation. Additionally, the presence of the azepane ring system suggests potential interactions with biological targets, such as enzymes and receptors, which are pivotal in modulating physiological processes.

Recent advancements in medicinal chemistry have highlighted the utility of 1-benzylazepane in the design of novel therapeutic agents. Researchers have leveraged its structural framework to develop compounds with enhanced binding affinity and selectivity. For instance, studies have demonstrated that modifications to the benzyl group can fine-tune the pharmacokinetic profile of derivatives, leading to improved efficacy and reduced side effects. These findings underscore the importance of 1-benzylazepane as a versatile intermediate in drug discovery.

The synthesis of 1-benzylazepane involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic pathways include cyclization reactions followed by functional group transformations to introduce the benzyl moiety. The use of advanced catalytic systems has further optimized these processes, enabling higher yields and purities. Such improvements are essential for scaling up production and ensuring consistency in pharmaceutical applications.

In the realm of computational chemistry, 1-benzylazepane has been extensively studied to understand its molecular interactions at a quantum mechanical level. Molecular dynamics simulations and density functional theory calculations have provided insights into how this compound interacts with biological targets. These computational approaches not only accelerate the drug discovery process but also help in predicting potential adverse effects, thereby enhancing safety assessments.

One of the most promising applications of 1-benzylazepane is in the development of central nervous system (CNS) therapeutics. The azepane ring system shares structural similarities with known psychoactive compounds, suggesting potential utility in treating neurological disorders such as epilepsy and depression. Preclinical studies have shown that derivatives of 1-benzylazepane exhibit favorable pharmacological profiles, including anxiolytic and antidepressant effects. These results warrant further exploration into its therapeutic potential.

The role of 1-benzylazepane in medicinal chemistry extends beyond CNS disorders. Its structural motif has been explored in anticancer research, where it serves as a precursor for synthesizing small-molecule inhibitors targeting specific oncogenic pathways. The benzyl group provides a handle for further derivatization, allowing chemists to tailor compounds with desired biological activities. Such efforts have led to the identification of several lead candidates that are currently undergoing preclinical evaluation.

Environmental considerations also play a crucial role in the development and application of 1-benzylazepane. Green chemistry principles have been incorporated into synthetic methodologies to minimize waste and reduce environmental impact. For example, solvent-free reactions and catalytic processes have been employed to enhance sustainability. These eco-friendly approaches align with global efforts to promote responsible chemical manufacturing practices.

The future prospects for 1-benzylazepane are promising, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Innovations in synthetic chemistry and biotechnology continue to unlock new possibilities for this versatile compound. As our understanding of its pharmacological properties deepens, so too does its potential to contribute to next-generation pharmaceuticals.

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